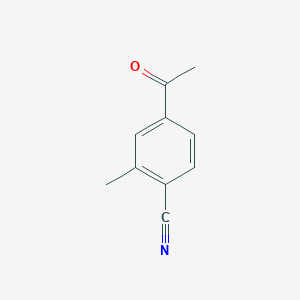

4-Acetyl-2-methylbenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-acetyl-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNRBRVWBVQQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Acetyl 2 Methylbenzonitrile

Multi-Step Organic Transformations

Multi-step syntheses provide a flexible, albeit longer, route to the target molecule. libretexts.org This approach allows for the strategic installation of functional groups by carefully considering their directing effects and reactivity, ensuring the desired isomer is obtained. youtube.comyoutube.com

Acylation Strategies for Aromatic Ring Functionalization

Aromatic acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing ketone functionalities. mdpi.com The Friedel-Crafts acylation is a primary example, typically involving an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile. mdpi.comkhanacademy.org This electrophile then attacks the electron-rich aromatic ring. khanacademy.org Greener alternatives to traditional Lewis acids, such as methanesulfonic anhydride, have also been developed to minimize metallic and halogenated waste. organic-chemistry.org

For a multi-step synthesis of 4-Acetyl-2-methylbenzonitrile, an acylation could be performed on a precursor like toluene. However, the methyl group is an ortho-, para- director, meaning the acetyl group would be introduced at the position para to the methyl group. libretexts.org This would form 4-methylacetophenone, which would then require subsequent functionalization to introduce the nitrile group at the correct position.

Cyanation Routes to the Nitrile Moiety

The introduction of a nitrile (cyano) group is a critical step in many synthetic pathways. Classical methods include the Rosenmund-von Braun reaction, which uses copper(I) cyanide to displace a halide on an aromatic ring, often requiring high temperatures in polar solvents. organic-chemistry.org

Modern palladium-catalyzed cyanation reactions offer a more general and practical alternative for converting aryl halides (chlorides and bromides) to the corresponding nitriles. nih.gov These methods can utilize various cyanide sources, including potassium hexacyanoferrate(II), which is less toxic than other cyanide reagents. google.com For instance, a plausible multi-step route to this compound could start with 4'-Bromo-3'-methylacetophenone. chemicalbook.com This intermediate could then undergo a palladium-catalyzed cyanation to replace the bromine atom with a cyano group, yielding the final product.

| Cyanation Method | Reagents | Typical Conditions |

| Rosenmund-von Braun | CuCN | High-boiling polar solvent (e.g., DMF, Pyridine), Reflux |

| Palladium-Catalyzed | Pd catalyst, Ligand, Cyanide Source (e.g., K₄[Fe(CN)₆]) | Polar aprotic solvent, Heat |

| Iridium-Catalyzed Borylation/Cyanation | [Ir(cod)OMe]₂, Ligand, B₂pin₂, then Cu(NO₃)₂·3H₂O, Zn(CN)₂ | Step 1: Borylation. Step 2: Cyanation at 80°C |

Functional Group Interconversions and Manipulations

Functional group interconversions are essential for altering the chemical properties of a molecule during a synthetic sequence. libretexts.org For example, a nitrile group can be hydrolyzed to form a carboxylic acid. The nitrile of this compound can be converted into 4-acetyl-2-methylbenzoic acid. chemicalbook.com Conversely, other functional groups can be transformed into nitriles. A classic method involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which is then displaced by a cyanide nucleophile. youtube.com Another approach is the conversion of aldehydes to nitriles, often through an oxime intermediate which is then dehydrated. rsc.org These transformations are crucial for navigating complex synthetic pathways where direct installation of a group is not feasible. youtube.com

Targeted Synthetic Approaches

Targeted approaches aim to construct the molecule in fewer steps, often by using a starting material that already contains one of the key functional groups.

Nucleophilic Substitution and Cyclization Protocols

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing nucleophiles onto an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. libretexts.orgchemistrysteps.commasterorganicchemistry.com The electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orgchemistrysteps.com A potential synthesis for this compound using this strategy could involve a starting material like 4-fluoro-3-methylacetophenone. google.com The fluorine atom, activated by the para-acetyl group, could be displaced by a cyanide nucleophile to yield the target product.

| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SₙAr) |

| Attacking Species | Electrophile | Nucleophile |

| Aromatic Ring | Electron-rich (activated by electron-donating groups) | Electron-poor (activated by electron-withdrawing groups) masterorganicchemistry.com |

| Intermediate | Positively charged (Arenium ion) | Negatively charged (Meisenheimer complex) wikipedia.org |

| Leaving Group | Typically H⁺ | Halide or other good leaving group wikipedia.org |

Friedel-Crafts Acetylation of Substituted Benzonitriles

The most direct route to this compound is the Friedel-Crafts acetylation of 2-methylbenzonitrile. In this reaction, the aromatic ring of 2-methylbenzonitrile acts as the nucleophile, attacking an acylium ion generated from acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like AlCl₃. rsc.org The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. Since the desired product has the acetyl group para to the methyl group and meta to the nitrile group, the directing effects of both substituents align, favoring the formation of the 4-acetyl isomer. Optimization of this reaction involves careful control of catalyst loading and solvent choice, with polar aprotic solvents like dichloromethane (B109758) being common.

Oxidation and Reduction Pathways in Synthesis

The synthetic utility of this compound is significantly enhanced by the reactivity of its two primary functional groups: the acetyl ketone and the nitrile. These sites allow for a variety of oxidation and reduction reactions to produce a range of valuable derivatives.

Oxidation Pathways: The primary oxidation pathway discussed in the synthesis of derivatives from this compound involves the hydrolysis of the nitrile group. This reaction converts the nitrile into a carboxylic acid, a key transformation for creating important intermediates.

Hydrolysis of the Nitrile Group: The nitrile moiety can be hydrolyzed under acidic conditions to yield 4-acetyl-2-methylbenzoic acid. chemicalbook.com A documented method involves reacting 3-methyl-4-cyanoacetophenone (an alternative name for this compound) with trifluoroacetic acid at 60°C for 12 hours, resulting in an 84% yield of the corresponding carboxylic acid. chemicalbook.com Other strong acids such as hydrochloric acid or sulfuric acid can also facilitate this hydrolysis, often at elevated temperatures around 80°C. google.com

Oxidation of the Acetyl Group: While less common for this specific molecule, the acetyl group itself is susceptible to oxidation. For instance, in the related compound 4-acetylbenzonitrile (B130643), the acetyl group can be oxidized using reagents like selenium dioxide to form a glyoxal (B1671930) derivative, 4-(2-oxo-acetyl)-benzonitrile. chemicalbook.com This indicates a potential pathway for further functionalization of the this compound backbone.

Reduction Pathways: Reduction reactions targeting either the ketone or the nitrile group open pathways to other classes of compounds. The acetyl group can be reduced to a secondary alcohol, while the nitrile group can be reduced to a primary amine. These transformations are fundamental in medicinal chemistry for producing diverse molecular scaffolds. Although specific reduction protocols for this compound are not extensively detailed in the provided research, standard organic chemistry principles suggest the viability of these pathways using common reducing agents.

Optimization of Reaction Parameters

Optimizing reaction conditions is critical for maximizing yield, purity, and efficiency while minimizing costs and environmental impact. Key parameters include temperature, solvent, and reagent stoichiometry.

Temperature control is a crucial factor in the synthesis of this compound and its subsequent transformations. Different stages of the synthesis often require vastly different thermal conditions to ensure optimal outcomes.

Friedel-Crafts Acetylation: During the initial synthesis of this compound via Friedel-Crafts acetylation of 2-methylbenzonitrile, maintaining a low temperature, typically between 0–5°C, is essential for improving regioselectivity and preventing unwanted side reactions.

Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid is also temperature-dependent. Reactions using trifluoroacetic acid are performed at 60°C, while methods using other acids may require temperatures of 80°C to proceed efficiently. chemicalbook.comgoogle.com

Table 1: Influence of Temperature on Synthetic Steps for this compound and Derivatives

| Reaction Step | Reagents/Catalyst | Temperature Range | Effect on Reaction | Source |

|---|---|---|---|---|

| Friedel-Crafts Acetylation | Acetyl chloride, AlCl₃ | 0–5°C | Improves regioselectivity, minimizes side reactions | |

| Cyanation | Potassium ferrocyanide | 140°C | Facilitates efficient cyanation | google.com |

| Nitrile Hydrolysis | Trifluoroacetic acid | 60°C | Achieves high yield (84%) of carboxylic acid | chemicalbook.com |

The choice of solvent plays a pivotal role in reaction kinetics, solubility of reagents, and stabilization of intermediates. researchgate.net In the synthesis of this compound, polar aprotic solvents like dichloromethane are commonly used for the Friedel-Crafts acetylation step to enhance electrophilic substitution. Solvents such as N,N-Dimethylformamide (DMF) are employed in cyanation reactions. google.com

From a green chemistry perspective, many conventional organic solvents, including dichloromethane and DMF, are of significant environmental concern due to their toxicity and volatility. garph.co.ukacs.org The chemical industry is increasingly focused on adopting greener solvents to reduce pollution and energy consumption. garph.co.uk This involves either replacing hazardous solvents with more benign alternatives or designing solvent-free reaction conditions.

Potential green alternatives to conventional solvents include:

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or p-cymene, are considered greener substitutes for chlorinated solvents and toluene, respectively. researchgate.net

Water: For certain reactions, using water as a solvent can prevent the formation of by-products. For example, in some cycloaddition reactions, by-products that are soluble in water are quickly removed from the organic reaction phase, preventing them from initiating unwanted polymerization. nih.gov

The careful selection of a solvent is a critical component of making a chemical process more sustainable, as it can dramatically affect reaction yield, waste generation, and energy requirements. nih.gov

The precise control of reagent stoichiometry and the effective use of catalysts are fundamental to optimizing the synthesis of this compound.

Friedel-Crafts Acetylation: This key reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). Optimizing the catalyst loading is crucial; adjusting the stoichiometry of AlCl₃ helps to minimize side reactions and maximize the yield of the desired product. The acetylating agent is usually acetyl chloride or acetic anhydride.

Cyanation: In routes involving a cyanation step, reagents such as potassium ferrocyanide, cuprous cyanide, or zinc cyanide are used. google.com The choice of cyanating agent can have significant implications for the reaction's safety and environmental profile, especially in large-scale production. google.com

Hydrolysis: The conversion of the nitrile group to a carboxylic acid is achieved using a stoichiometric excess of a strong acid, such as trifluoroacetic acid, sulfuric acid, or hydrochloric acid. chemicalbook.comgoogle.com

Table 2: Reagents and Catalysts in the Synthesis of this compound and Derivatives

| Transformation | Reagents | Catalyst | Purpose | Source |

|---|---|---|---|---|

| Acetylation | 2-methylbenzonitrile, Acetyl chloride | AlCl₃ (Lewis Acid) | Forms the acetyl group on the benzene (B151609) ring | |

| Cyanation | 4-Fluoro-3-methylacetophenone | Potassium ferrocyanide | Introduces the nitrile group | google.com |

Scalable Synthesis and Industrial Relevance

This compound is a valuable building block, particularly in the pharmaceutical and agrochemical industries. It serves as a key intermediate in the synthesis of angiotensin II receptor antagonists and the insecticide fluralaner. This industrial relevance necessitates the development of synthetic routes that are not only efficient but also scalable, safe, and cost-effective.

Transitioning a synthetic route from the laboratory to an industrial scale introduces several critical considerations:

Reagent Safety and Toxicity: For large-scale production, the use of hypertoxic reagents like potassium cyanide is highly discouraged due to significant safety risks and strict environmental regulations. google.com Similarly, toxic reagents like copper (I) cyanide are often avoided in the manufacture of drug substances. google.com Safer alternatives, such as potassium ferrocyanide, are preferred. google.com

Cost of Materials: The economic viability of a synthesis is paramount. The use of expensive materials, such as rare metal catalysts like palladium, should be minimized or eliminated to ensure the process is cost-effective on an industrial scale. google.com

Atom Economy and Waste Reduction: Efficient industrial processes aim for high atom economy, maximizing the incorporation of starting materials into the final product and minimizing waste. This aligns with the principles of green chemistry and reduces the environmental impact and cost of waste disposal. garph.co.uk

Ultimately, an industrially viable process for this compound must be robust, reproducible, and optimized for yield, purity, safety, and cost.

Lack of Specific Research Hinders Detailed Analysis of Continuous Flow Synthesis for this compound

Despite a comprehensive search of available scientific literature, detailed research findings specifically outlining the continuous flow synthesis of this compound are not presently available. While the principles of continuous flow chemistry are well-established for analogous reactions such as Friedel-Crafts acylation and the cyanation of aryl halides, specific process parameters, reactor configurations, and performance data for this particular compound have not been published.

Continuous flow technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles, and greater scalability. These benefits are particularly relevant for potentially exothermic reactions involved in the synthesis of functionalized aromatic compounds. However, the application and optimization of these methodologies are highly substrate-specific.

The synthesis of this compound would likely involve a multi-step process, potentially employing continuous flow reactors for key transformations. Friedel-Crafts acylation of 2-methylbenzonitrile or a related precursor could be one such step, benefiting from the precise temperature control and rapid mixing achievable in microreactors or packed-bed reactors. This would be crucial in managing the regioselectivity of the acylation and minimizing the formation of byproducts.

Another critical step, the introduction of the nitrile group, could be achieved through the cyanation of a suitable aryl halide precursor. Continuous flow approaches to cyanation reactions are gaining traction due to the ability to handle toxic reagents like cyanides in a closed, controlled environment, thereby minimizing operator exposure and enhancing process safety.

The development of a continuous flow process for this compound would necessitate considerable research and development. This would involve the screening of catalysts, solvents, and reaction conditions, as well as the design of an appropriate reactor setup. Process analytical technology (PAT) would play a vital role in monitoring reaction progress in real-time, allowing for rapid optimization and ensuring consistent product quality.

Without specific studies on this compound, any discussion of its continuous flow synthesis remains speculative. The generation of detailed data tables and in-depth research findings, as requested, is not possible at this time. Further research is required to explore and document the application of continuous flow methodologies to the synthesis of this specific chemical compound.

Chemical Reactivity and Mechanistic Investigations of 4 Acetyl 2 Methylbenzonitrile

Reactivity of the Nitrile Functional Group

The nitrile (C≡N) group in 4-acetyl-2-methylbenzonitrile is a key site for chemical transformations. Its linear geometry and the polarized triple bond, with an electrophilic carbon atom and a nucleophilic nitrogen atom, dictate its reactivity.

Nucleophilic Addition Reactions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. A common example of this reactivity is the reaction with organometallic reagents, such as Grignard reagents. For instance, benzonitriles react with phenylmagnesium bromide followed by methanolysis to yield diphenylketimines atamanchemicals.comwikipedia.org. Similarly, reaction with amines can afford N-substituted benzamides after a subsequent hydrolysis step atamanchemicals.comwikipedia.org. These reactions highlight the utility of the nitrile group as a precursor to ketones and amides.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to produce either an amide or a carboxylic acid, depending on the reaction conditions. This transformation is one of the most fundamental reactions of nitriles. The hydrolysis can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a common method for converting this compound into its corresponding carboxylic acid, 4-acetyl-2-methylbenzoic acid. The reaction typically proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack by water. This forms an imidic acid intermediate, which tautomerizes to an amide. Under forcing conditions, the amide is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. A patented synthetic method describes the hydrolysis of the closely related 3-methyl-4-cyanoacetophenone using acids such as hydrochloric acid, sulfuric acid, or trifluoroacetic acid at temperatures ranging from 20-120°C to yield 2-methyl-4-acetyl benzoic acid google.com.

| Reagent/Catalyst | Temperature (°C) | Product | Reference |

| Hydrochloric Acid | 20-120 | 2-Methyl-4-acetylbenzoic acid | google.com |

| Sulfuric Acid | 20-120 | 2-Methyl-4-acetylbenzoic acid | google.com |

| Trifluoroacetic Acid | 20-120 | 2-Methyl-4-acetylbenzoic acid | google.com |

| Nitrile Hydratase/Amidase | N/A | Corresponding Carboxylates | nih.gov |

This table is interactive. Click on the headers to sort.

Transformations Involving the Acetyl Moiety

The acetyl group (-COCH₃) provides a second reactive center in the molecule, featuring a carbonyl carbon that is electrophilic and alpha-protons that are acidic and thus removable by a base to form an enolate.

Electrophilic Reactions and Condensation Processes

The acetyl group can participate in various condensation reactions, which are crucial for forming carbon-carbon bonds. The most common of these is the base-catalyzed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, where an acetophenone (B1666503) derivative reacts with an aldehyde that lacks alpha-protons, such as benzaldehyde (B42025) ichem.mdrsc.org. The reaction involves the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form a stable α,β-unsaturated ketone, known as a chalcone (B49325) ichem.md. These condensation reactions are fundamental in synthesizing various heterocyclic compounds and other complex organic structures ichem.md.

| Reaction Type | Reactant | Catalyst | Product Type | Reference |

| Claisen-Schmidt Condensation | Aromatic Aldehyde | Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) | ichem.mdrsc.org |

| Dakin-West Reaction | Aromatic Aldehyde, Acetonitrile | TFA, SnCl₄/SiO₂, Nafion-H | β-Acetamido Ketone | researchgate.net |

| Vilsmeier-Haack Reaction | POCl₃, DMF | N/A | β-Aryl-β-chloroacrolein | mdpi.com |

This table is interactive. Click on the headers to sort.

Derivatization for Enhanced Functionality

The acetyl group is a versatile functional handle that can be modified to introduce new functionalities and alter the molecule's properties. Standard ketone chemistry can be applied for various transformations:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This conversion of the ketone to a hydroxyl group can significantly alter the molecule's polarity and hydrogen bonding capabilities ichem.md.

Protection: The acetyl group can be protected as a ketal, such as a 1,3-dioxolane, by reacting it with a 1,2-diol (e.g., ethylene (B1197577) glycol) under acidic conditions. This is often done to prevent the ketone from reacting in subsequent synthetic steps where it is not the intended reaction site ichem.md.

Alpha-Halogenation: The methyl group adjacent to the carbonyl can be halogenated. For example, bromination can occur at the alpha-position to form an α-bromo-ketone, such as 1-bromo-4-cyanoacetophenone exsyncorp.com. These halogenated derivatives are valuable synthetic intermediates for creating more complex molecules, such as various heterocyclic compounds sigmaaldrich.com.

Degradation Pathways and Stability

This compound is a stable compound under standard storage conditions. Safety data sheets recommend storing the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials chemicalbook.comcymitquimica.comechemi.com.

Information on the thermal degradation of the parent compound, benzonitrile (B105546), indicates it is stable to pyrolysis and only begins to decompose at temperatures above 550°C atamanchemicals.com. The main decomposition products include hydrogen cyanide, benzene (B151609), and various cyanodiphenyls and dicyanobenzenes atamanchemicals.com. While the specific degradation profile of this compound has not been detailed, it is expected to exhibit high thermal stability, a property enhanced by the methyl group on the benzene ring .

Oxidative Degradation Mechanisms

The oxidative degradation of this compound can proceed through several pathways, primarily involving the acetyl and nitrile functional groups, as well as the aromatic ring. The specific mechanism is highly dependent on the nature of the oxidizing agent and the reaction conditions.

One primary pathway involves the oxidation of the acetyl group. Strong oxidizing agents can convert the acetyl moiety into a carboxylic acid group, leading to the formation of 4-cyano-3-methylbenzoic acid. This type of oxidation is a common reaction for acetophenones. rsc.orgnih.gov The reaction likely proceeds through the formation of an enol or enolate intermediate, which is then attacked by the oxidant.

Another significant degradation pathway is the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. libretexts.org For instance, the hydrolysis of 3-methyl-4-cyanoacetophenone, a positional isomer of the target molecule, in the presence of acid yields 2-methyl-4-acetylbenzoic acid, indicating the susceptibility of the nitrile group to hydrolysis. chemicalbook.comgoogle.com This suggests that under hydrolytic oxidative conditions, this compound could yield 4-acetyl-2-methylbenzoic acid.

The aromatic ring itself can also be subject to oxidative degradation, particularly under harsh conditions involving powerful oxidizing agents like ozone or permanganate, which can lead to ring cleavage and the formation of smaller aliphatic acids and carbon dioxide. Furthermore, advanced oxidation processes involving hydroxyl radicals can lead to the hydroxylation of the aromatic ring, followed by further oxidation and potential ring opening. mdpi.com

Identification and Analysis of Byproducts under Specific Conditions

The byproducts formed during the oxidative degradation of this compound are contingent on the specific reaction conditions employed.

Under conditions favoring the hydrolysis of the nitrile group, the primary byproduct would be 4-acetyl-2-methylbenzoic acid . chemicalbook.com A patent describing the synthesis of 2-methyl-4-acetylbenzoic acid methyl ester from 3-methyl-4-cyanoacetophenone details the hydrolysis of the nitrile group using an acid catalyst at elevated temperatures. google.com This indicates that under similar acidic and thermal stress, this compound would likely yield 4-acetyl-2-methylbenzoic acid.

Conversely, under conditions that promote the oxidation of the acetyl group, the main byproduct would be 4-cyano-3-methylbenzoic acid . The oxidation of acetophenone derivatives to their corresponding benzoic acids is a well-established transformation in organic chemistry. rsc.org

In instances where both the acetyl and nitrile groups react, dicarboxylic acids could be formed. For example, if the acetyl group is oxidized and the nitrile group is hydrolyzed, the resulting product would be 3-methylterephthalic acid .

It is also plausible that under certain oxidative conditions, reactions at the methyl group on the benzene ring could occur, leading to the formation of a benzyl (B1604629) alcohol or a benzoic acid derivative at that position, though this is generally less favored than oxidation of the acetyl group. Advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS) would be instrumental in identifying and confirming the structures of these various degradation byproducts.

Comparative Reactivity Studies

Positional Isomerism and Steric Effects on Reactivity

The relative positions of the acetyl, methyl, and nitrile groups on the benzene ring significantly influence the reactivity of the isomers of acetyl-methyl-benzonitrile. These differences arise from a combination of steric hindrance and electronic effects.

Steric hindrance plays a crucial role in directing the approach of reagents to the reactive sites. For example, in this compound, the methyl group at the ortho position to the nitrile group and meta to the acetyl group can sterically hinder reactions at the adjacent nitrile and acetyl functionalities. This steric crowding can decrease the rate of reactions such as nucleophilic attack on the carbonyl carbon of the acetyl group or complexation at the nitrile nitrogen.

In contrast, an isomer like 3-acetyl-4-methylbenzonitrile (B13807538) would experience different steric environments. Here, the acetyl group is ortho to the methyl group, which could hinder its rotation and affect its conjugation with the ring, thereby influencing its reactivity.

The table below provides a qualitative comparison of the expected steric hindrance at each functional group for different positional isomers of acetyl-methyl-benzonitrile.

| Isomer | Steric Hindrance at Acetyl Group | Steric Hindrance at Nitrile Group | Steric Hindrance at Methyl Group |

| This compound | Moderate (from ortho methyl) | High (from ortho methyl) | Low |

| 3-Acetyl-4-methylbenzonitrile | High (from ortho methyl) | Low | High (from ortho acetyl) |

| 2-Acetyl-4-methylbenzonitrile | High (from ortho methyl) | Low | High (from ortho acetyl) |

This table is a qualitative representation based on general principles of steric hindrance.

Studies on other substituted aromatic systems have shown that steric effects can significantly impact reaction outcomes. For instance, in electrophilic aromatic substitution reactions, bulky directing groups tend to favor the formation of the para product over the ortho product due to reduced steric hindrance. youtube.com

Electronic Effects of Substituents on Reaction Profiles

The electronic nature of the acetyl, methyl, and nitrile substituents profoundly affects the reactivity of the aromatic ring and the functional groups themselves.

The acetyl group is an electron-withdrawing group through both resonance and inductive effects. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. study.com

The nitrile group is also a strong electron-withdrawing group, primarily through a strong inductive effect and a weaker resonance effect. It also deactivates the ring towards electrophilic substitution and is a meta-director. fiveable.me

The methyl group is an electron-donating group through an inductive effect and hyperconjugation. It activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.

The electronic effects also influence the reactivity of the functional groups. The electron-withdrawing nature of the acetyl and nitrile groups makes the carbonyl carbon of the acetyl group more electrophilic and susceptible to nucleophilic attack. Conversely, the electron-donating methyl group can slightly reduce this electrophilicity.

The table below summarizes the electronic effects of the substituents on the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (Electrophilic Substitution) |

| Acetyl (-COCH₃) | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| Nitrile (-CN) | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| Methyl (-CH₃) | Electron-donating | (Hyperconjugation) | Activating | Ortho, Para |

Advanced Spectroscopic and Structural Characterization of 4 Acetyl 2 Methylbenzonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Detailed experimental data for both Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy of 4-Acetyl-2-methylbenzonitrile are not available in the public domain. While the generation of such data for quality control is confirmed, the specific spectra and peak assignments have not been published.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A complete ¹H NMR spectral analysis, including chemical shifts (δ), multiplicities (singlet, doublet, etc.), coupling constants (J), and integration values for the distinct protons of the this compound molecule, is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The specific chemical shifts for the ten unique carbon atoms in the this compound structure, including the quaternary carbons and those in the benzene (B151609) ring, nitrile, acetyl, and methyl groups, have not been reported in accessible literature.

Vibrational Spectroscopy for Functional Group Analysis

A detailed vibrational analysis using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy requires experimental spectra that are not currently available. Such spectra would reveal characteristic vibrational modes for the nitrile (C≡N), carbonyl (C=O), and other functional groups within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Specific absorption frequencies (in cm⁻¹) from an experimental FTIR spectrum of this compound, which would confirm the presence of its key functional groups, are not documented in the reviewed sources.

Fourier Transform Raman (FT-Raman) Spectroscopy

No experimental FT-Raman spectral data for this compound, which would provide complementary vibrational information to FTIR, has been found in the public literature.

Mass Spectrometry for Molecular Structure Confirmation

While mass spectrometry is used to confirm the identity of this compound, detailed experimental data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern, is not publicly available. This information is essential for confirming the molecular weight and elucidating the compound's structure.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic molecules like this compound, absorption is associated with the promotion of electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.

The structure of this compound contains two main chromophores: the benzonitrile (B105546) system and the acetyl group. The aromatic ring conjugated with the nitrile and acetyl groups gives rise to intense π→π* transitions, typically observed at shorter wavelengths (higher energy). masterorganicchemistry.com The carbonyl group of the acetyl moiety also possesses non-bonding electrons (n-electrons) on the oxygen atom. This allows for a lower-energy n→π* transition, which characteristically appears as a weaker absorption band at a longer wavelength compared to the π→π* transitions. masterorganicchemistry.com The specific wavelengths (λmax) and intensities of these absorptions are influenced by the solvent environment.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π* | π (aromatic system) → π* | ~200-280 nm | Strong |

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict and interpret the electronic absorption spectra of molecules. ekb.eg By solving the time-dependent Schrödinger equation within the framework of DFT, TD-DFT can calculate the excitation energies and oscillator strengths of electronic transitions.

For this compound, TD-DFT calculations can:

Predict the λmax values for the principal electronic transitions (n→π* and π→π*).

Assign the character of each transition by analyzing the molecular orbitals involved.

These theoretical predictions are invaluable for interpreting experimental spectra. For instance, TD-DFT can help to resolve overlapping absorption bands and confirm the assignment of the observed transitions. chemrxiv.orgchemrxiv.org The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set used in the calculation. nih.gov

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of this compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded.

Analysis of this diffraction pattern allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal lattice) and the arrangement of atoms within that unit cell. mdpi.comresearchgate.net The resulting structural model provides highly accurate data on:

Bond lengths between all atoms.

Bond angles and torsion angles, defining the molecule's conformation.

Intermolecular interactions (e.g., hydrogen bonds, π-stacking) that dictate how the molecules pack together in the crystal lattice.

This information is fundamental to understanding the molecule's solid-state properties and can be used to correlate its structure with its physical and chemical behavior. mdpi.com

Table 4: Representative Data Obtained from Single-Crystal X-ray Diffraction (Note: This is a representative table of parameters that would be determined. Specific values for this compound require experimental data.)

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the structure. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C≡N, C-C). |

| Bond Angles (°) | Angles between three connected atoms. |

Crystal Packing Analysis: Hydrogen Bonding and π-Stacking Interactions

A crystal packing analysis of this compound would involve a detailed examination of the intermolecular forces that govern the arrangement of molecules in the solid state. This analysis is predicated on the availability of a solved crystal structure.

π-Stacking Interactions: The benzene ring in this compound is a π-system, making it susceptible to π-stacking interactions. These non-covalent interactions are crucial in the packing of aromatic molecules. A crystallographic study would reveal the presence and nature of any π-stacking, such as parallel-displaced or T-shaped arrangements between adjacent aromatic rings. Key parameters, including the interplanar distance between stacked rings and the degree of offset, would be quantified to understand the energetics and geometry of these interactions.

A hypothetical data table for such interactions is presented below. The values are illustrative and would need to be determined experimentally.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| C-H···N | C-H (methyl) - N (nitrile) | - | - |

| C-H···O | C-H (aromatic) - O (acetyl) | - | - |

| π-π Stacking | Centroid-Centroid (ring-ring) | - | - |

Conformational Analysis in the Crystalline State

The conformation of a molecule in the crystalline state represents a low-energy state that is influenced by both intramolecular and intermolecular forces. For this compound, the key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the acetyl group.

This dihedral angle is determined by the rotational freedom around the single bond connecting the acetyl group to the benzene ring. The specific value of this angle in the crystal structure would reveal the extent of conjugation between the carbonyl group and the aromatic ring, which is influenced by the steric hindrance from the adjacent methyl group. X-ray diffraction data would provide precise torsional angles, offering insight into the preferred molecular geometry in the solid state.

A representative data table for conformational parameters is shown below. The data presented are placeholders pending experimental determination.

| Torsional Angle | Atoms Involved | Angle (°) |

| Dihedral (Ring-Acetyl) | C(aromatic)-C(aromatic)-C(acetyl)-O(acetyl) | - |

Computational Chemistry and Theoretical Modeling of 4 Acetyl 2 Methylbenzonitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These calculations, often performed using DFT methods, serve as the foundation for more detailed analyses.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy state. For 4-acetyl-2-methylbenzonitrile, this would involve analyzing the rotational barriers of the acetyl and methyl groups to identify the most stable conformer. Understanding the preferred conformation is crucial as it influences the molecule's physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's kinetic stability, chemical reactivity, and electronic properties. For this compound, FMO analysis would pinpoint the distribution of these orbitals across the benzonitrile (B105546) ring, the acetyl group, and the methyl group, indicating which parts of the molecule are most involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior.

Prediction of Reactive Sites and Charge Distribution

An MEP map illustrates the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the nitrile group, identifying them as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Chemical Reactivity Descriptors

Based on the calculated electronic properties, a set of global chemical reactivity descriptors can be derived. These descriptors, conceptualized within DFT, provide quantitative measures of a molecule's reactivity and stability. They include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Calculating these descriptors for this compound would provide a quantitative framework for comparing its reactivity with other related compounds.

While the theoretical framework to perform these analyses on this compound is robust, the absence of specific published data means that the detailed tables and research findings for this particular compound remain a subject for future investigation.

Global and Local Reactivity Indices

Conceptual Density Functional Theory (DFT) is a powerful framework for quantifying the reactivity of chemical species through a series of descriptors. These indices predict how a molecule will interact with others and identify the most reactive sites within the molecule.

Global Reactivity Indices describe the reactivity of the molecule as a whole. Key global descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. A higher chemical potential indicates a better nucleophile.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. A higher value indicates a better electrophile.

Global Nucleophilicity (N): Describes the electron-donating capability of a molecule.

While specific DFT calculations for this compound are not available in the cited literature, studies on related compounds like benzonitrile N-oxides illustrate the application of these indices. For instance, benzonitrile N-oxide is classified as a moderate electrophile and a moderate nucleophile based on its calculated ω (1.46 eV) and N (2.78 eV) values, respectively nih.gov. The presence of the electron-withdrawing acetyl and cyano groups on the this compound ring suggests it would possess significant electrophilic character.

| Index | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | ELUMO - EHOMO | Resistance to change in electron configuration. |

| Global Electrophilicity (ω) | μ2 / 2η | Ability of a species to accept electrons. |

| Global Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | Electron-donating capacity, often referenced against tetracyanoethylene (B109619) (TCE). |

Local Reactivity Indices are used to determine the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. These are typically calculated using Parr functions (P(r)) or Fukui functions (f(r)) , which are derived from the change in electron density as electrons are added or removed. The local electrophilicity (ωk) and local nucleophilicity (Nk) indices identify the specific atoms most susceptible to attack. For example, in studies of benzonitrile N-oxide, the analysis of nucleophilic Parr functions shows that the oxygen atom is the most nucleophilic center, while electrophilic Parr functions identify the carbon atom of the nitrile group as a primary site for electrophilic attack nih.gov. For this compound, one would anticipate that the carbonyl carbon of the acetyl group and the carbon of the nitrile group would be key electrophilic sites, while the oxygen atom of the acetyl group and the nitrogen of the nitrile group would exhibit nucleophilic character.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide detailed assignments for vibrational spectra (infrared and Raman) and predict chemical shifts for nuclear magnetic resonance (NMR) spectroscopy, aiding in the structural elucidation of molecules.

Calculated Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching, bending, and torsional motions of its atoms. Density Functional Theory (DFT) calculations are widely used to compute harmonic vibrational frequencies, which, when properly scaled, show excellent agreement with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy.

Although a specific vibrational analysis for this compound was not found, a detailed study on the closely related molecule 4-acetylbenzonitrile (B130643) provides a strong basis for understanding its vibrational modes sigmaaldrich.comresearchgate.net. The calculations for 4-acetylbenzonitrile were performed using the B3LYP method with 6-311++G(d,p) and cc-pVDZ basis sets, and the theoretical wavenumbers correspond well with the experimental data sigmaaldrich.comresearchgate.net.

Key vibrational modes for such a structure include:

C≡N Stretching: This is a characteristic and strong absorption for nitriles. For 4-acetylbenzonitrile, this mode is observed experimentally at 2235 cm⁻¹ in the FTIR spectrum and is calculated to be in the range of 2233-2252 cm⁻¹ researchgate.net.

C=O Stretching: The carbonyl stretch of the acetyl group is another strong, characteristic band. It is experimentally observed at 1646 cm⁻¹ in the FTIR spectrum for 4-acetylbenzonitrile sigmaaldrich.com.

CH₃ Vibrations: The methyl groups (on the acetyl and the benzene (B151609) ring) give rise to symmetric and asymmetric stretching and bending modes. Asymmetric stretching is typically observed above 3000 cm⁻¹, while symmetric stretching is found just below 3000 cm⁻¹. Bending modes (deformations) appear in the 1400-1485 cm⁻¹ range sigmaaldrich.com.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations on the ring are observed above 3000 cm⁻¹.

The addition of a methyl group at the 2-position in this compound would be expected to introduce its own characteristic vibrations and cause slight shifts in the frequencies of the benzene ring and adjacent functional groups due to steric and electronic effects.

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) | Assignment |

|---|---|---|---|---|

| ν(C-H) aromatic | 3075 | 3078 | 3077 | Aromatic C-H stretch |

| ν(C≡N) | 2235 | 2235 | 2252 | Nitrile C≡N stretch |

| ν(C=O) | 1646 | 1639 | 1646 | Acetyl C=O stretch |

| ν(C-C) aromatic | 1609 | 1609 | 1604 | Aromatic ring C-C stretch |

| δas(CH₃) | 1435 | 1435 | 1430 | Methyl asymmetric deformation |

| δs(CH₃) | 1361 | 1363 | 1360 | Methyl symmetric deformation |

| ν(C-CN) | 1182 | 1183 | 1181 | C-CN stretch |

Abbreviations: ν (stretching), δ (bending/deformation), as (asymmetric), s (symmetric).

Nuclear Magnetic Resonance Chemical Shift Predictions

Predicting NMR chemical shifts is a powerful tool for verifying molecular structures and assigning experimental spectra. Quantum mechanical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. For this compound, theoretical calculations would predict distinct chemical shifts for each unique carbon and hydrogen atom.

¹³C NMR: The carbonyl carbon of the acetyl group would be expected to have the largest chemical shift (typically >190 ppm). The carbon atom of the nitrile group would also be significantly deshielded (around 118-120 ppm). The aromatic carbons would appear in the typical range of 120-140 ppm, with their specific shifts influenced by the electronic effects of the three substituents.

¹H NMR: The protons on the benzene ring would appear as distinct signals in the aromatic region (typically 7-8 ppm), with their multiplicity and exact shifts determined by their position relative to the substituents. The methyl protons of the acetyl group and the 2-methyl group would appear as sharp singlets in the aliphatic region (typically 2-3 ppm).

While specific GIAO calculations for this compound are not present in the searched literature, the methodology is standard in computational chemistry. Such calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These theoretical predictions are crucial for distinguishing between isomers and confirming complex molecular structures.

Molecular Modeling in Materials Science and Design

Molecular modeling plays a critical role in the rational design of new materials. By simulating the properties of molecules before synthesis, researchers can screen candidates for specific applications, such as organic electronics, polymers, and nonlinear optical materials. The structural features of this compound—an aromatic core with electron-donating (methyl) and electron-withdrawing (acetyl, nitrile) groups—make it an interesting scaffold for materials design.

Prediction of Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting these properties. It is used to calculate vertical excitation energies, which correspond to the maxima in UV-Vis absorption spectra, and oscillator strengths, which relate to the intensity of the absorption.

For molecules like this compound, which possess both electron-donating (methyl-substituted ring) and electron-accepting (acetyl and nitrile) moieties, Intramolecular Charge Transfer (ICT) is a key process that can dictate their photophysical behavior rsc.org. Upon photoexcitation, an electron can be promoted from a HOMO, largely localized on the donor part of the molecule, to a LUMO, localized on the acceptor part. This ICT state often has a large dipole moment and is sensitive to the polarity of the surrounding environment rsc.org.

TD-DFT calculations can predict:

UV-Vis Absorption Spectra: By calculating the energies of the lowest-lying electronic transitions (e.g., S₀ → S₁), the absorption maxima (λ_max) can be estimated. For aromatic ketones and nitriles, these transitions are typically π → π* and n → π* in nature.

Fluorescence: While predicting emission spectra is more complex, TD-DFT can be used to optimize the geometry of the first excited state (S₁) and then calculate the emission energy (S₁ → S₀). The difference between absorption and emission energies is the Stokes shift.

Influence of Structure on Properties: Modeling allows for systematic modification of the molecular structure (e.g., changing substituents) to tune the photophysical properties. For example, enhancing the donor or acceptor strength can shift the absorption to longer wavelengths (a bathochromic or red shift).

Studies on related molecules like 4-(N,N-Dimethylamino)benzonitrile (DMABN) have extensively used TD-DFT and other high-level methods to understand the complex photophysics arising from ICT states acs.orgdiva-portal.orgresearchgate.net. These computational approaches are essential for designing new dyes, fluorescent probes, and materials for organic light-emitting diodes (OLEDs).

Studies of π-π Stacking Interactions in Extended Systems

Computational chemistry is used to quantify the strength and preferred geometry of these interactions. High-level quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2) and DFT with dispersion corrections (DFT-D), are employed to calculate the interaction energies of molecular dimers.

For dimers of benzene and its derivatives, several stacking geometries are typically considered:

Sandwich (Face-to-Face): The aromatic rings are directly on top of each other. This is often electrostatically unfavorable due to repulsion between the electron clouds.

T-shaped (Edge-to-Face): The edge of one ring (the C-H bonds) points towards the face of the other ring. This arrangement is often stabilized by electrostatic interactions.

Parallel-Displaced (Slipped-Parallel): The rings are parallel but offset from one another. This is frequently the most stable configuration for substituted benzenes, as it balances attractive dispersion forces and minimizes electrostatic repulsion.

A computational study on the benzonitrile dimer found that the most stable configuration is an anti-parallel, face-to-face structure with an interaction energy of -11.51 kcal/mol at a distance of 3.41 Å banglajol.info. The presence of substituents on the benzene ring significantly influences both the interaction energy and the preferred geometry aip.org. Understanding these interactions through modeling is vital for crystal engineering and predicting the morphology and charge-transport properties of organic semiconductor materials.

In Silico Screening for Lead Compound Identification (as a scaffold)

The process of identifying novel drug candidates often begins with the screening of vast chemical libraries. In silico or virtual screening has emerged as a cost-effective and rapid alternative to traditional high-throughput screening. This method utilizes computational algorithms to predict the likelihood of a compound binding to a specific biological target. The this compound core serves as an attractive starting point, or scaffold, for building such virtual libraries due to its synthetic tractability and the presence of functional groups that can be readily modified.

In a typical virtual screening campaign utilizing this scaffold, a large library of virtual compounds is generated by computationally adding a variety of chemical moieties to the core structure. These modifications can be systematically applied to explore a wide chemical space. The resulting library of derivatives is then docked against the three-dimensional structure of a chosen biological target, such as a protein kinase or a receptor. The primary goal is to identify derivatives that exhibit a high predicted binding affinity and a favorable binding mode within the target's active site. These "hits" can then be prioritized for chemical synthesis and subsequent experimental validation.

While specific large-scale screening studies based on the this compound scaffold are not extensively documented in publicly available literature, the principles of this approach are widely applied in drug discovery. The value of this scaffold lies in its potential to generate derivatives with diverse physicochemical properties, increasing the probability of identifying a lead compound with desirable therapeutic characteristics.

Molecular Docking Simulations for Derivative Design and Interaction Analysis

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to understand how a potential drug molecule (ligand) interacts with its target protein at the molecular level. For derivatives of this compound, molecular docking simulations are crucial for rationalizing their potential biological activity and guiding further structural modifications.

These simulations provide detailed insights into the binding energy, which is an estimation of the binding affinity, and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. For instance, derivatives of this compound could be designed to target the ATP-binding pocket of protein kinases, which are often implicated in cancer.

The acetyl group of the scaffold could be modified to form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The nitrile and methyl groups can be altered to explore other pockets within the active site to enhance potency and selectivity. The analysis of these interactions allows medicinal chemists to design new derivatives with improved binding characteristics.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Derivative A | Kinase X | -8.5 | Met102, Leu150 | Hydrogen Bond, Hydrophobic |

| Derivative B | Kinase X | -9.2 | Met102, Asp161, Val80 | Hydrogen Bond, Hydrophobic |

| Derivative C | Kinase X | -7.8 | Leu78, Phe160 | Hydrophobic |

| Derivative D | Kinase Y | -9.5 | Cys205, Thr206 | Hydrogen Bond |

| Derivative E | Kinase Y | -8.9 | Cys205, Ala225, Leu250 | Hydrogen Bond, Hydrophobic |

The data in this hypothetical table would be instrumental for structure-activity relationship (SAR) studies, helping researchers to understand how specific chemical modifications influence binding affinity and to design more potent and selective inhibitors.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecular Architectures

As a synthetic intermediate, 4-Acetyl-2-methylbenzonitrile serves as a foundational component for constructing more intricate molecular frameworks. The presence of both electrophilic and nucleophilic centers enables a broad spectrum of chemical reactions. The acetyl group's ketone functionality can undergo various condensation and substitution reactions, while the nitrile group can be hydrolyzed to form amides or carboxylic acids, such as 4-acetyl-2-methylbenzoic acid. chemicalbook.com This dual reactivity is pivotal to its utility in multi-step organic synthesis.

In the pharmaceutical industry, this compound is an important precursor for heterocyclic compounds, which are common structures in biologically active molecules. It is notably used in the development of angiotensin II receptor antagonists, a class of drugs prescribed for the treatment of hypertension. Furthermore, the nitrile group can serve as a bioisosteric replacement for other functional groups, a key strategy in medicinal chemistry to modulate the properties of drug candidates.

In the agrochemical sector, the compound is a key starting material for manufacturing crop protection agents. Its most prominent role is as a critical building block in the synthesis of Fluralaner, a potent insecticide and acaricide belonging to the isoxazoline (B3343090) class, which is widely used in veterinary medicine.

| Sector | Application | Resulting Product Class/Example |

|---|---|---|

| Pharmaceuticals | Intermediate for heterocyclic compounds. | Angiotensin II receptor antagonists. |

| Agrochemicals | Key building block for crop protection products. | Fluralaner (insecticide and acaricide). |

The structural framework of this compound is relevant to the synthesis of dyes and specialty chemicals. The related compound, 4-acetylbenzonitrile (B130643), serves as a precursor in the production of azo dyes and other colorants.

In the realm of specialty chemicals, the functional groups of this compound allow for the fine-tuning of material properties such as solubility and thermal stability. Nitrile-containing compounds are valuable in polymer chemistry; they can undergo cyclotrimerization to form highly stable 1,3,5-triazine (B166579) rings, creating polymers with exceptional thermal resistance. This makes this compound a useful intermediate for producing materials designed to have specific, high-performance properties.

Contributions to Materials Science

The unique electronic and structural characteristics of this compound make it a molecule of interest for materials science applications. Research explores its potential for incorporation into advanced functional materials.

While direct research on the photophysical properties of this compound itself is emerging, its structural motifs are significant. For instance, the structurally similar 4-fluoro-2-methylbenzonitrile (B118529) is used to synthesize emitters that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency organic light-emitting diodes (OLEDs). ossila.com Furthermore, derivatives of the related 4-acetylbenzonitrile have been proposed as monomers for creating materials with aggregation-induced emission (AIE) properties, where molecules become highly emissive in the aggregated state. These examples highlight the potential of the 4-acetyl-benzonitrile core structure in designing new materials for optoelectronic applications.

The design of advanced materials often relies on controlling the specific non-covalent interactions between molecular building blocks. The functional groups on this compound—the acetyl (ketone) and nitrile moieties—are capable of participating in such interactions. chemscene.com The polarized nature of the carbonyl and nitrile groups allows for dipole-dipole interactions and the potential for hydrogen bonding with other molecules. By incorporating this compound or its derivatives into larger systems like polymers or supramolecular assemblies, scientists can engineer materials with tailored properties, such as specific host-guest recognition, self-assembly capabilities, or controlled morphologies. nih.govsemanticscholar.org

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1138444-80-0 nih.gov | C10H9NO nih.gov |

| 4-acetyl-2-methylbenzoic acid | 55860-35-0 chemicalbook.com | C10H10O3 chemicalbook.com |

| Fluralaner | 864731-61-3 | C22H17Cl2F6N3O3 |

| 4-acetylbenzonitrile | 1443-80-7 | C9H7NO |

| 1,3,5-triazine | 290-87-9 | C3H3N3 |

| 4-fluoro-2-methylbenzonitrile | 147754-12-9 ossila.com | C8H6FN |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 4-Acetyl-2-methylbenzonitrile often involves Friedel-Crafts acetylation of 2-methylbenzonitrile. This method, while effective, typically relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and chlorinated solvents, which raises environmental and waste disposal concerns. Future research is geared towards developing more sustainable and efficient synthetic methodologies.

Key areas of investigation include:

Heterogeneous Catalysis: The development of solid acid catalysts that can be easily recovered and recycled, minimizing waste and simplifying purification processes.

Flow Chemistry: Transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters, improve safety, and increase yield and purity.

Alternative Acylating Agents: Exploring greener alternatives to traditional acylating agents like acetyl chloride and acetic anhydride (B1165640) to reduce the formation of corrosive byproducts.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to reduce solvent usage, energy consumption, and purification steps. A patent has described a synthetic method for a related compound involving acylation, cyanation, hydrolysis, and esterification, highlighting the potential for streamlined, multi-step processes. google.com

Exploration of Underutilized Reactivity Pathways

The chemical structure of this compound features two key functional groups: a ketone (acetyl group) and a nitrile group. While reactions such as the hydrolysis of the nitrile to a carboxylic acid or amide and condensation reactions at the acetyl group are well-documented, a vast potential for unexplored reactivity exists. chemicalbook.com The molecule's bifunctional nature makes it an attractive substrate for creating new molecular frameworks.

Future research will likely focus on:

Domino and Cascade Reactions: Utilizing the dual functionality to design complex transformations where multiple bonds are formed in a sequential manner, leading to the rapid construction of intricate molecular architectures, particularly heterocyclic compounds.

Selective Transformations: Developing reagents and conditions that can selectively target one functional group while leaving the other intact, enabling more precise and controlled derivatization.

Nitrile Group Cyclizations: Investigating cycloaddition and cyclotrimerization reactions of the nitrile group to synthesize novel heterocyclic structures, such as triazines, which can serve as building blocks for functional materials.

Enantioselective Reductions: Exploring asymmetric reduction of the ketone to produce chiral alcohols, which are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.

Integration of Advanced Computational Techniques for Predictive Modeling

The integration of computational chemistry is set to revolutionize the way research on this compound and its derivatives is conducted. In silico methods can significantly accelerate the discovery and optimization of synthetic routes and novel applications.

Emerging trends in this area include:

Reaction Pathway Modeling: Using quantum mechanics (QM) and density functional theory (DFT) to model reaction mechanisms, predict transition states, and calculate activation energies. This can help in understanding reaction outcomes and rationally designing more efficient catalytic systems.

Predictive Synthesis: As demonstrated in the synthesis of other nitrogen-containing heterocycles, computational models can predict the feasibility and yield of reactions between different precursors, guiding experimental efforts and saving resources. mit.edu

Virtual Screening for Bioactivity: Employing molecular docking and other computational tools to screen virtual libraries of this compound derivatives for potential biological activity, identifying promising candidates for further synthesis and testing. als-journal.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify drug-like candidates with favorable pharmacokinetic profiles early in the discovery process. als-journal.com

Expansion into Novel Material Applications

While primarily known as a synthetic intermediate, the structural features of this compound make it a promising candidate for the development of advanced materials. Aromatic nitriles are known precursors to high-performance polymers with excellent thermal stability.

Future research is anticipated in the following areas:

High-Performance Polymers: Investigating the polymerization of this compound derivatives, potentially through the cyclotrimerization of the nitrile group to form highly stable poly(triazine) networks. These materials could exhibit exceptional thermal and chemical resistance.

Organic Electronics: Research on related compounds like 4-Fluoro-2-methylbenzonitrile (B118529) has shown their utility in creating emitters for organic light-emitting diodes (OLEDs) with thermally activated delayed fluorescence (TADF) characteristics. ossila.com This suggests that derivatives of this compound could be designed to have specific optoelectronic properties for applications in displays and lighting.

Functional Dyes and Pigments: Modifying the core structure could lead to the creation of novel chromophores with tailored absorption and emission properties for use in specialty coatings, inks, and sensors.

The potential applications are summarized in the table below.

| Potential Application Area | Key Functional Group | Anticipated Properties |

| High-Performance Polymers | Nitrile | High thermal stability, chemical resistance |

| Organic Electronics (OLEDs) | Aromatic Core, Functional Groups | Tunable optoelectronic properties, TADF |

| Functional Dyes | Aromatic Core, Acetyl Group | Tailored color and fluorescence |

Green Chemistry Approaches in Synthesis and Derivatization

Adherence to the principles of green chemistry is a growing imperative in chemical synthesis. Future research on this compound will increasingly focus on minimizing its environmental footprint.

Key green chemistry trends include:

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as water, supercritical CO₂, or bio-based solvents.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This includes exploring catalytic cycles that avoid the use of stoichiometric reagents.

Biocatalysis: Investigating the use of enzymes to perform specific transformations on the this compound scaffold. Biocatalysis offers high selectivity under mild reaction conditions and is an environmentally benign approach.

Renewable Feedstocks: While challenging, long-term research may focus on developing synthetic pathways that start from renewable, bio-based raw materials instead of petroleum-based feedstocks.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for more efficient, sustainable, and innovative applications in chemistry and material science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Acetyl-2-methylbenzonitrile, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves Friedel-Crafts acetylation of 2-methylbenzonitrile using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes:

- Catalyst loading : Adjusting AlCl₃ stoichiometry to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution.

- Temperature control : Maintaining 0–5°C during acetylation improves regioselectivity .

- Characterization : Confirm structure via H/C NMR (e.g., acetyl peak at ~2.6 ppm) and IR (C≡N stretch ~2220 cm⁻¹) .

Q. How do researchers verify the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC/GC-MS : Quantify purity (>95%) and detect impurities.

- Elemental analysis : Validate empirical formula (C₁₀H₉NO).

- Melting point determination : Compare observed values with literature data .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Engineering controls : Use fume hoods to avoid inhalation of nitrile vapors.

- Waste disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be improved in multi-step syntheses?

- Strategies :

- Microwave-assisted synthesis : Reduces reaction time and improves yield for derivatives like thiadiazoles .

- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) for regioselective acetylation.

- Solvent-free conditions : Minimize side reactions in cyclization steps .

Q. What role does this compound play in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?

- Applications :

- Pharmaceutical intermediates : Used to synthesize angiotensin II receptor antagonists (e.g., analogs of losartan) .

- Bioisosteric replacements : The nitrile group can mimic carbonyl or amine functionalities in drug candidates.

- SAR insights : Substituent position (e.g., methyl vs. methoxy) significantly impacts receptor binding affinity .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles of this compound analogs?

- Approach :

- X-ray diffraction : Determine dihedral angles between aromatic rings (e.g., 44.6° in biphenyl derivatives) to correlate geometry with activity .

- Docking studies : Compare crystal structures with target enzymes (e.g., cytochrome P450) to identify steric clashes or favorable interactions .

Q. What advanced techniques are used to analyze degradation products or byproducts of this compound under oxidative conditions?

- Methods :

- LC-HRMS : Identify hydroxylated or nitrile-hydrolyzed products.

- Tandem MS/MS : Fragment ions confirm structural modifications (e.g., acetyl → carboxylic acid conversion).

- DFT calculations : Predict stability of intermediates during oxidation .

Methodological Notes

- Contradiction management : When bioactivity data conflicts, cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and adjust substituent positions to isolate variables .

- Data reproducibility : Document solvent purity, moisture levels, and catalyst activation steps to ensure consistent synthetic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro